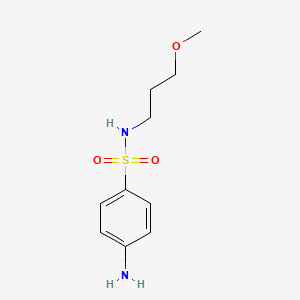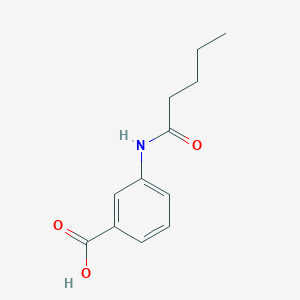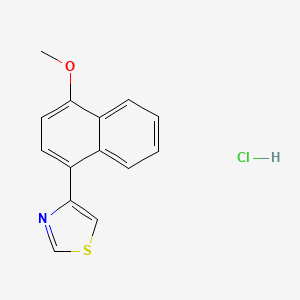
1-(3-hydroxypropyl)-4-bromopyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of bromo-substituted pyrazole derivatives is a common theme in the provided papers. For instance, novel 3-bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides were synthesized by reacting pyrazole carbonyl chloride with substituted phenylhydroxyamines, which were prepared by reducing substituted nitrobenzene compounds with a Zn/NH4Cl reductant system in alcohol . Another study describes the synthesis of 4-bromo-2-(1-substituted-5-aryl-pyrazolin-3yl)-naphthalen-1-ols, which were then converted to 3-(4-bromo-1-hydroxynaphthalen-2-yl)-5-aryl-1-substituted-pyrazoles . These methods highlight the versatility of bromo-substituted pyrazoles as intermediates for further chemical transformations.
Molecular Structure Analysis
The molecular structure of bromo-substituted pyrazoles has been extensively studied using various analytical techniques. For example, the molecular structure and vibrational frequencies of 1-[5-(4-bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone were investigated using both experimental methods and theoretical calculations, with the geometrical parameters found to be in agreement with X-ray diffraction (XRD) data . Similarly, the crystal and molecular structure of 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine was determined from single crystal X-ray diffraction data, revealing the presence of intermolecular hydrogen bonding and π-π interactions .
Chemical Reactions Analysis
The reactivity of bromo-substituted pyrazoles is also a subject of interest. For instance, the treatment of 4-bromo-1-phenyl-1H-pyrazol-3-ol with sodium hydride/methyl iodide resulted in the formation of 4-bromo-3-methoxy-1-phenyl-1H-pyrazole . This demonstrates the potential of bromo-substituted pyrazoles to undergo further functionalization, which is essential for the development of new compounds with desired properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of bromo-substituted pyrazoles are crucial for their practical applications. The synthesized compounds are often characterized by a range of spectroscopic techniques, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR), and mass spectrometry (MS) . Additionally, the thermal stability and dielectric properties of these compounds have been studied, as seen in the synthesis and characterization of 1-phenyl-3-(propan-2-yl)-1H-pyrazol-5-ol single crystals . These studies provide valuable insights into the behavior of bromo-substituted pyrazoles under various conditions.
Applications De Recherche Scientifique
Synthèse de Bipyrazoles
Ce composé peut être utilisé comme matière de départ dans la synthèse de 1,4'-bipyrazoles . Les bipyrazoles sont une classe de composés qui ont été étudiés pour leurs applications potentielles dans divers domaines, notamment la chimie médicinale et la science des matériaux.
Préparation de complexes hexacoordonnés
Le 4-bromo-1-(3-hydroxypropyl)pyrazole peut être utilisé dans la préparation de complexes hexacoordonnés solides par réaction avec le dichlorure de diméthyl- et de divinyl-étain . Ces complexes ont des applications potentielles en catalyse et en science des matériaux.
Recherche pharmaceutique
Le composé peut être utilisé dans la synthèse de divers composés pharmaceutiques et biologiquement actifs, y compris des inhibiteurs . Ceux-ci pourraient être des agents thérapeutiques potentiels pour diverses maladies.
Mécanisme D'action
Target of Action
The primary target of 3-(4-bromo-1H-pyrazol-1-yl)propan-1-ol, also known as 4-Bromo-1-(3-hydroxypropyl)pyrazole, is Liver Alcohol Dehydrogenase (LAD) . LAD is an enzyme that plays a crucial role in the metabolism of alcohols in the liver.
Mode of Action
4-Bromo-1-(3-hydroxypropyl)pyrazole acts as an inhibitor of Liver Alcohol Dehydrogenase . It binds to the active site of the enzyme, preventing the normal substrate from binding, which in turn inhibits the enzyme’s catalytic activity.
Pharmacokinetics
Given its molecular weight of 20506 g/mol , it is likely to have good bioavailability and be able to cross biological membranes.
Action Environment
The action of 4-Bromo-1-(3-hydroxypropyl)pyrazole can be influenced by various environmental factors. For instance, the compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C to maintain its stability . Furthermore, the presence of other substances in the body that can bind to Liver Alcohol Dehydrogenase may affect the efficacy of this compound.
Analyse Biochimique
Biochemical Properties
3-(4-Bromo-1H-pyrazol-1-yl)propan-1-ol plays a significant role in various biochemical reactions. It has been shown to interact with liver alcohol dehydrogenase, acting as an inhibitor . This interaction is crucial as it can modulate the enzyme’s activity, affecting the metabolism of alcohols in the liver. Additionally, 3-(4-Bromo-1H-pyrazol-1-yl)propan-1-ol may interact with other enzymes and proteins, influencing their function and stability.
Cellular Effects
The effects of 3-(4-Bromo-1H-pyrazol-1-yl)propan-1-ol on cellular processes are diverse. It has been reported to inhibit oxidative phosphorylation and the ATP exchange reaction, which are critical for cellular energy production . This inhibition can lead to reduced energy availability, impacting various cellular functions. Furthermore, 3-(4-Bromo-1H-pyrazol-1-yl)propan-1-ol may affect cell signaling pathways and gene expression, altering cellular metabolism and function.
Molecular Mechanism
At the molecular level, 3-(4-Bromo-1H-pyrazol-1-yl)propan-1-ol exerts its effects through binding interactions with specific biomolecules. Its inhibition of liver alcohol dehydrogenase is a prime example, where it binds to the enzyme’s active site, preventing substrate access and subsequent catalysis . This binding interaction can lead to enzyme inhibition, affecting metabolic pathways and cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(4-Bromo-1H-pyrazol-1-yl)propan-1-ol can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 3-(4-Bromo-1H-pyrazol-1-yl)propan-1-ol remains stable under specific storage conditions, such as being kept in a dark place and sealed in a dry environment at 2-8°C . Its degradation over time can lead to reduced efficacy and altered cellular responses.
Metabolic Pathways
3-(4-Bromo-1H-pyrazol-1-yl)propan-1-ol is involved in various metabolic pathways. Its interaction with liver alcohol dehydrogenase suggests its role in the metabolism of alcohols and related compounds . The compound may also influence other metabolic pathways by interacting with enzymes and cofactors, affecting metabolic flux and metabolite levels.
Propriétés
IUPAC Name |
3-(4-bromopyrazol-1-yl)propan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrN2O/c7-6-4-8-9(5-6)2-1-3-10/h4-5,10H,1-3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQLRCJHEXNYUIH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CCCO)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40586333 |
Source


|
| Record name | 3-(4-Bromo-1H-pyrazol-1-yl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40586333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
925180-06-9 |
Source


|
| Record name | 3-(4-Bromo-1H-pyrazol-1-yl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40586333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-Amino-1-(4-methylphenyl)ethyl]dimethylamine](/img/structure/B1286034.png)
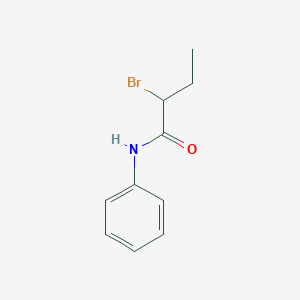


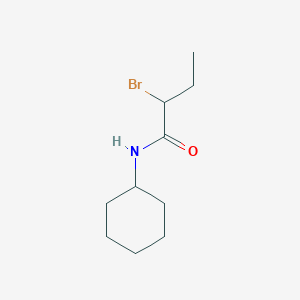

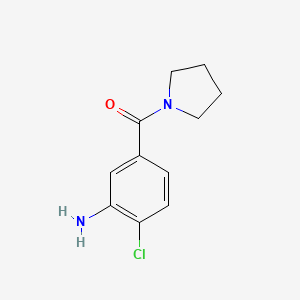
![3-[(2,4-Dimethoxyphenyl)amino]-3-oxopropanoic acid](/img/structure/B1286050.png)
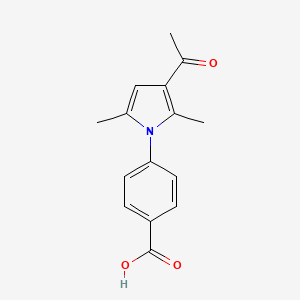
![2-[(1,3-Benzodioxol-5-ylcarbonyl)amino]benzoic acid](/img/structure/B1286056.png)
